molecular formula C8H18ClNO2S B1379087 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride CAS No. 1803585-98-9

2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride

Cat. No.: B1379087
CAS No.: 1803585-98-9
M. Wt: 227.75 g/mol
InChI Key: CKTLXPMSKXNHQN-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with a methylsulfonyl ethylating agent. One common method is the reaction of piperidine with 2-chloroethyl methyl sulfone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, forming simpler piperidine derivatives.

    Substitution: The ethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Simpler piperidine derivatives.

    Substitution: Various substituted piperidine derivatives, depending on the reagents used.

Scientific Research Applications

2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfonyl)ethyl]piperidine
  • 2-[2-(Methylsulfonyl)ethyl]morpholine
  • 2-[2-(Methylsulfonyl)ethyl]pyrrolidine

Uniqueness

2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a methylsulfonyl ethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its hydrochloride form also enhances its solubility in water, which can be advantageous for certain uses.

Properties

IUPAC Name

2-(2-methylsulfonylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTLXPMSKXNHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-98-9
Record name 2-(2-methanesulfonylethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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